

Spectroscopic Profile of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4,4,4-Trifluorocrotonoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for **4,4,4- Trifluorocrotonoyl chloride**, a key fluorinated building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and utilization of this reactive intermediate.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4,4,4-Trifluorocrotonoyl chloride**. These predictions are derived from the known spectral properties of structurally related compounds, including ethyl **4,4,4-trifluorocrotonate**, crotonyl chloride, and other trifluoromethyl-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.0 - 7.2	Doublet of Quartets (dq)	~15 Hz (H-H), ~7 Hz (H-F)	Ηα
~6.5 - 6.7	Doublet (d)	~15 Hz	нβ

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Description	
~165	Carbonyl Carbon (C=O)	
~140	α-Carbon (Quartet, J ≈ 35 Hz)	
~125	β-Carbon	
~122	Trifluoromethyl Carbon (Quartet, J ≈ 275 Hz)	

Table 3: Predicted 19F NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -65 to -70	Doublet	~7 Hz	-CF₃

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment
~1780 - 1810	Strong	C=O stretch (Acyl Chloride)
~1640	Medium	C=C stretch
~1100 - 1350	Strong	C-F stretch
~970	Medium	=C-H bend (trans)



Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	lon	Description
158/160	[M] ⁺	Molecular ion (35Cl/37Cl isotopes)
123	[M-CI]+	Loss of Chlorine
95	[M-CI-CO]+	Loss of Chlorine and Carbon Monoxide
69	[CF ₃]+	Trifluoromethyl cation

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a reactive and volatile compound like **4,4,4-Trifluorocrotonoyl chloride**.

NMR Spectroscopy

- Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). The compound (typically 5-10 mg) is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is typically sufficient.
 - ¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is used to simplify the spectrum and enhance the signal of quaternary carbons.



• ¹⁹F NMR: A direct observation experiment, often with proton decoupling, is performed. A common reference standard is CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a fume hood. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to provide the spectrum of the compound.

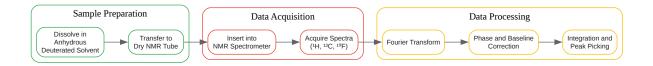
Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. In GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it provides detailed fragmentation patterns useful for structural elucidation.
- Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.





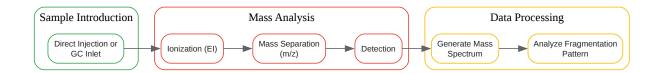
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NMR Spectroscopy Experimental Workflow



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Mass Spectrometry Experimental Workflow

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